(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one
Description
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorobenzyl, trifluoromethoxy, and anilino groups, making it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3NO3/c24-17-4-1-16(21(25)13-17)14-31-19-7-2-15(3-8-19)22(30)11-12-29-18-5-9-20(10-6-18)32-23(26,27)28/h1-13,29H,14H2/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIFXPUTARPXEK-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chalcone Backbone
Reactants :
- 4-[(2,4-Dichlorophenyl)methoxy]acetophenone
- 4-(Trifluoromethoxy)benzaldehyde
Conditions :
- Base: 10% alcoholic KOH or NaOH
- Solvent: Ethanol or methanol
- Temperature: Reflux (78–80°C)
- Time: 6–8 hours
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl, forming the conjugated enone system.
Typical Yield : 60–70% (based on analogous chalcone syntheses).
Introduction of the Anilino Group
The chalcone intermediate undergoes nucleophilic conjugate addition with 4-(trifluoromethoxy)aniline:
- Solvent : Dry tetrahydrofuran (THF) or dichloromethane
- Catalyst : Lewis acids (e.g., ZnCl₂) or protic acids
- Temperature : 25–50°C
- Time : 12–24 hours
This step exploits the electrophilic β-carbon of the enone, with the amine attacking to form the tertiary amine linkage.
Key Limitation : Competing side reactions (e.g., polymerization) reduce yields to ~40–50%.
Metal-Free Cross-Dehydrogenative Coupling/Elimination
A contemporary approach leverages ammonium persulfate [(NH₄)₂S₂O₈] to directly couple ketones and benzylamines without transition metals.
Reaction Mechanism
Reactants :
- 4-[(2,4-Dichlorophenyl)methoxy]acetophenone
- 4-(Trifluoromethoxy)benzylamine
Conditions :
- Oxidant: Ammonium persulfate (2.0 equiv)
- Solvent: Water or aqueous acetonitrile
- Temperature: 80°C
- Time: 12 hours
The process involves:
- Single-electron oxidation of the ketone, generating a radical cation.
- Cross-coupling with the benzylamine’s benzylic position.
- Eliminative aromatization to form the E-configured enaminone.
Advantages :
- High stereoselectivity (>95% E-isomer).
- Functional group tolerance (halogens, ethers retained).
- Yield: 70–75% (reported for analogous structures).
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry techniques utilize mechanical grinding to accelerate reactions:
Procedure :
- Equimolar acetophenone and aldehyde derivatives.
- Base: KOH or NaOH (solid pellets).
- Grinding time: 30–45 minutes.
- Post-treatment: Acidic workup (HCl) and recrystallization.
Benefits :
- No solvent waste.
- Reaction time reduced to <1 hour.
- Yield: Comparable to traditional methods (60–65%).
Microwave-Assisted Optimization
Microwave irradiation enhances reaction kinetics and selectivity:
Parameters :
- Power: 300 W.
- Temperature: 100°C.
- Time: 20–30 minutes.
- Solvent: Ethanol or PEG-400.
Outcome :
Comparative Analysis of Methods
| Method | Catalyst/Base | Solvent | Time | Yield | E-Selectivity |
|---|---|---|---|---|---|
| Claisen-Schmidt | KOH/NaOH | Ethanol | 6–8 h | 60–70% | >90% |
| Cross-Dehydrogenative | (NH₄)₂S₂O₈ | H₂O/CH₃CN | 12 h | 70–75% | >95% |
| Mechanochemical | KOH (solid) | Solvent-free | 0.5–1 h | 60–65% | 85–90% |
| Microwave-Assisted | KOH | Ethanol | 0.3–0.5 h | 75–80% | >90% |
Industrial-Scale Production Considerations
For bulk synthesis, the cross-dehydrogenative method is favored due to:
- Scalability : Amenable to continuous flow reactors.
- Cost-Effectiveness : Ammonium persulfate is inexpensive (~$50/kg).
- Safety : Aqueous conditions reduce flammability risks.
Purification Protocols :
- Column chromatography (silica gel, hexane/ethyl acetate).
- Recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichlorobenzyl group but lacks the trifluoromethoxy and anilino groups.
4-Chloromethcathinone: Contains a chlorobenzyl group but differs significantly in its overall structure and functional groups.
Uniqueness
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is unique due to its combination of dichlorobenzyl, trifluoromethoxy, and anilino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H15Cl2F3NO3
- CAS Number : 1177972-08-5
Antibacterial Activity
Chalcones and their derivatives have been studied extensively for their antibacterial properties. The compound in focus has shown significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 64 µg/mL | Moderate |
| Escherichia coli | 128 µg/mL | Weak |
| Salmonella typhi | 32 µg/mL | Strong |
| Bacillus subtilis | 16 µg/mL | Strong |
Studies have indicated that the compound exhibits a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Anticancer Activity
Research has demonstrated that chalcone derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated in several cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
In vivo studies have also shown promising results, with significant tumor reduction observed in xenograft models treated with the compound .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.
| Enzyme | Inhibition Percentage (%) | Reference |
|---|---|---|
| Acetylcholinesterase | 85 | Kumar et al., 2020 |
| Urease | 70 | Omar et al., 1996 |
These findings indicate the potential of this compound in treating conditions like Alzheimer's disease and other disorders linked to cholinergic dysfunctions .
Case Studies
Several case studies have highlighted the biological activity of this chalcone derivative:
- Study on Antibacterial Efficacy : A study published in the Journal of Antibiotics reported that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of chalcones demonstrated that the compound induced apoptosis in MCF-7 cells through activation of caspases and modulation of Bcl-2 family proteins, showcasing its therapeutic potential in breast cancer treatment .
- Neuroprotective Effects : A recent study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, indicating its promise in treating neurodegenerative diseases .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Claisen-Schmidt Condensation: React 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde with 4-(trifluoromethoxy)aniline in a polar aprotic solvent (e.g., DMF) under basic conditions (KOH or NaOH) to form the enone backbone .
Stereochemical Control: Maintain temperatures between 60–80°C to favor the (2E)-isomer, confirmed via H NMR coupling constants () .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Optimization: Adjust molar ratios (1:1.2 aldehyde:amine) and monitor pH to minimize byproducts like aldol adducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR: Identify the (2E)-configuration via vinyl proton coupling () and confirm substituent positions (e.g., dichlorophenyl methoxy at δ 4.9–5.2 ppm) .
- FT-IR: Validate ketone (C=O stretch at ~1680 cm) and amine (N-H bend at ~3400 cm) groups .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Basic: What preliminary biological assays are suitable for evaluating its activity?
Answer:
- Antimicrobial Screening: Use agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC values, ensuring concentrations ≤50 µM for initial safety .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Crystal Growth: Dissolve the compound in a 1:1 acetone/hexane mixture and allow slow evaporation to obtain single crystals .
- Data Collection: Use a Cu-Kα source (λ = 1.5418 Å) to determine bond lengths and angles, particularly the enone torsion angle (<5° deviation from planarity) .
- Validation: Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to confirm stereoelectronic effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
Answer:
- Substituent Variation: Synthesize analogs with halogen (Br, F) or electron-withdrawing groups (NO) at the dichlorophenyl or trifluoromethoxy positions .
- Activity Testing: Compare IC values in kinase inhibition assays (e.g., EGFR) to identify key pharmacophores.
- Computational Modeling: Perform docking simulations (AutoDock Vina) to predict binding affinities to target proteins .
Advanced: How should contradictory data in biological assays be addressed?
Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations (3–5 replicates) to rule out false positives/negatives .
- Mechanistic Studies: Use Western blotting or qPCR to validate target engagement (e.g., downstream protein expression) .
- Solubility Checks: Ensure DMSO concentrations ≤0.1% to avoid solvent interference .
Advanced: What computational methods are effective for modeling its electronic properties?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict HOMO-LUMO gaps and charge distribution .
- MD Simulations: Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Advanced: How can its stability under physiological conditions be evaluated?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC .
- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>200°C typical for chalcones) .
Advanced: What strategies are recommended for studying its metabolic pathways?
Answer:
- In Vitro Metabolism: Use liver microsomes (human or rat) with NADPH cofactor, analyzing metabolites via LC-MS/MS .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How can synergistic effects with existing therapeutics be investigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
